

Foundational Research on (8)-Shogaol's Anti-Cancer Effects: A Technical Guide

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Compound of Interest		
Compound Name:	(8)-Shogaol	
Cat. No.:	B168885	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: **(8)-Shogaol**, a pungent phenolic compound derived from the rhizome of Zingiber officinale (ginger), has garnered significant scientific interest for its potent anti-inflammatory and anti-cancer properties.[1][2] Unlike its precursor, (8)-gingerol, **(8)-shogaol** is found in higher concentrations in dried or thermally processed ginger and exhibits enhanced bioactivity.[3][4] This technical guide provides a comprehensive overview of the foundational research into the anti-cancer effects of **(8)-Shogaol**, focusing on its core mechanisms of action. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The primary mechanisms discussed include the induction of oxidative stress-mediated apoptosis via endoplasmic reticulum (ER) stress and mitochondrial dysfunction, and the inhibition of pro-inflammatory pathways such as NF-κB.

Quantitative Data Summary

The anti-cancer efficacy of **(8)-Shogaol** has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points from the existing literature.

Table 1: In Vitro Anti-Cancer Activity of (8)-Shogaol



Cancer Type	Cell Line(s)	Assay	Concentr ation / Dose	Duration	Key Observed Effect	Citation(s
Gastric Cancer	AGS, NCI-N87, SNU-216, SNU-638, NUGC-3, MKN-74, SNU-668	WST-1 (Viability) / LDH (Cytotoxi city)	1-30 μΜ	24 h	Dose- dependen t reduction in cell viability and increase in cytotoxici ty.	[5]
Gastric Cancer	AGS, NCI- N87	Caspase-3 Activity	10 μΜ	0-24 h	Time- dependent increase in caspase-3 activity.	
Gastric Cancer	AGS, NCI- N87	ROS Production	10 μΜ	0-24 h	Time- dependent increase in intracellular Reactive Oxygen Species (ROS).	
Gastric Cancer	AGS, NCI- N87	Calcium (Ca²+) Release	10 μΜ	0-24 h	Time- dependent increase in intracellular Ca ²⁺ levels.	



Cancer Type	Cell Line(s)	Assay	Concentr ation / Dose	Duration	Key Observed Effect	Citation(s)
Human Leukemia	HL-60	MTT (Growth Inhibition)	10-50 μΜ	24 h	Dose- dependent cytotoxic effects and growth inhibition.	
Human Leukemia	HL-60	Caspase-3, -9 Activity	30 μΜ	0-9 h	Time- dependent activation of caspase-9 and caspase-3.	
Human Leukemia	HL-60	Cytochrom e c Release	30 μΜ	0.5-9 h	Progressiv e release of cytochrom e c into the cytosol.	
Human Lung Cancer	H-1299	Growth Inhibition	Not specified	24 h	Stronger growth inhibitory effect compared to (8)- gingerol.	
Human Colon Cancer	HCT-116	Growth Inhibition	Not specified	24 h	Stronger growth inhibitory effect compared	



Cancer Type	Cell Line(s)	Assay	Concentr ation <i>l</i> Dose	Duration	Key Observed Effect	Citation(s
					to (8)- gingerol.	

| Breast Cancer | MDA-MB-231 | Cell Invasion | Not specified | Not specified | Inhibition of PMA-stimulated cell invasion. | |

Table 2: In Vivo Anti-Cancer Activity of (8)-Shogaol

Cancer Animal Type Model	Dosage	Treatment Duration	Key Observed Effect	Citation(s)
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| Gastric Cancer | Xenograft mouse model (AGS cells) | 30 mg/kg and 60 mg/kg | Not specified | Significant inhibition of tumor growth compared to the control group, with no significant body weight loss. | |

Table 3: IC50 Values of (8)-Shogaol

Target / Cell Line	IC50 Value	Description	Citation(s)
COX-2	17.5 μΜ	Inhibition of cyclooxygenase-2 enzyme activity.	
TAK1/TAB1 Complex	5 μΜ	Inhibition of the TAK1 signaling complex.	

| Platelet Aggregation | 5 μ M | Antiplatelet activity. | |

Core Mechanisms of Action & Signaling Pathways

(8)-Shogaol exerts its anti-cancer effects through multiple interconnected signaling pathways, primarily centered on the induction of apoptosis and the suppression of inflammatory

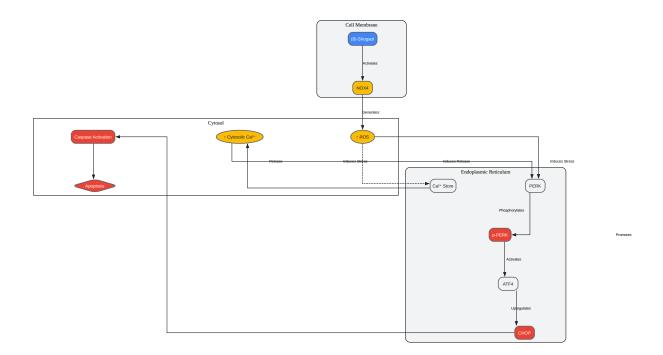


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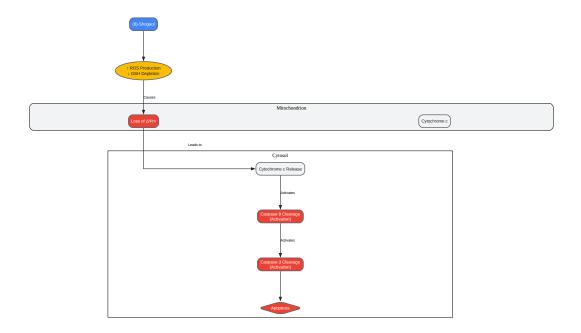
Induction of ROS-Mediated Apoptosis via ER Stress

A primary mechanism of **(8)-Shogaol** is the induction of overwhelming oxidative stress in cancer cells. Treatment with **(8)-Shogaol** leads to the activation of NADPH oxidase 4 (NOX4), which significantly increases the production of intracellular Reactive Oxygen Species (ROS). This surge in ROS disrupts cellular homeostasis, leading to a massive release of calcium (Ca²⁺) from the endoplasmic reticulum (ER) into the cytosol. The combination of ROS accumulation and Ca²⁺ imbalance triggers the ER stress response, specifically activating the PERK-ATF4-CHOP signaling axis. This pathway is a key driver of apoptosis under conditions of unresolved ER stress. The pro-apoptotic factor CHOP is upregulated, ultimately leading to caspase activation and programmed cell death. This entire process is caspase-dependent, as co-treatment with a pan-caspase inhibitor (Z-VAD-FMK) blocks **(8)-Shogaol**-induced apoptosis.

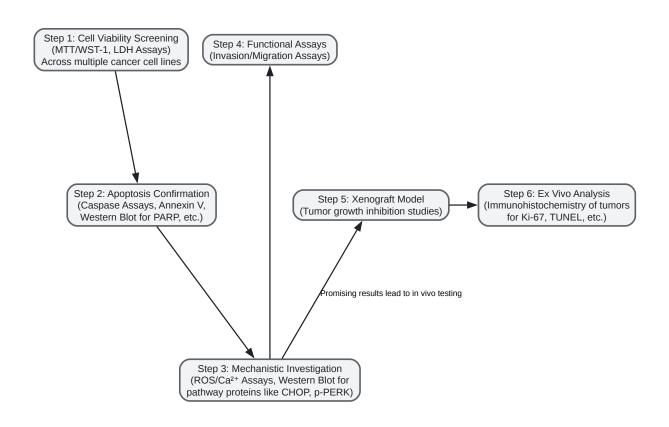












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